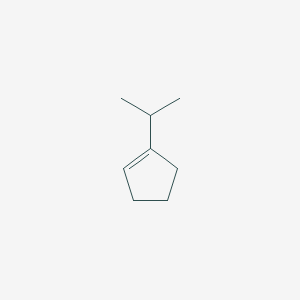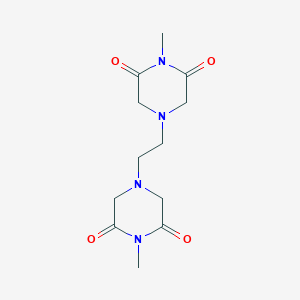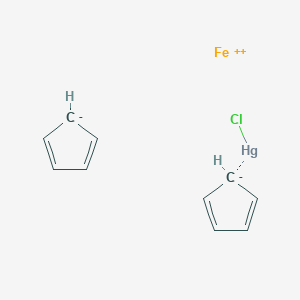
Ferrocene, (chloromercurio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, (chloromercurio)- is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron(2+) center, with a chloromercury substituent. This compound is part of the broader class of metallocenes, which are known for their stability and unique chemical properties. These compounds have significant applications in various fields, including catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of cyclopenta-1,3-diene with iron(2+) salts in the presence of a chloromercury reagent. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ferrocene, (chloromercurio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or to remove the chloromercury group.
Substitution: The chloromercury group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) species, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Scientific Research Applications
Ferrocene, (chloromercurio)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug design and delivery systems.
Mechanism of Action
The mechanism by which chloromercury;cyclopenta-1,3-diene;iron(2+) exerts its effects involves the interaction of the cyclopentadienyl ligand with various molecular targets. The iron center can participate in redox reactions, while the chloromercury group can engage in coordination chemistry with other molecules. These interactions can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another well-known metallocene with a cyclopentadienyl ligand bonded to an iron(2+) center.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Manganocene: Features manganese in place of iron.
Uniqueness
Ferrocene, (chloromercurio)- is unique due to the presence of the chloromercury group, which imparts distinct chemical properties and reactivity compared to other metallocenes. This makes it particularly useful in specific catalytic and synthetic applications .
Properties
IUPAC Name |
chloromercury;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+2;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSRWPOMKRDOIQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Hg].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFeHg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-75-2 |
Source


|
| Record name | Chloromercuriferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
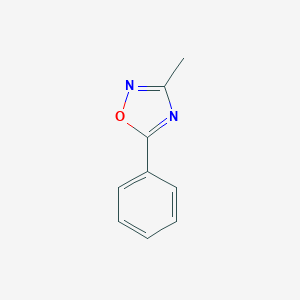
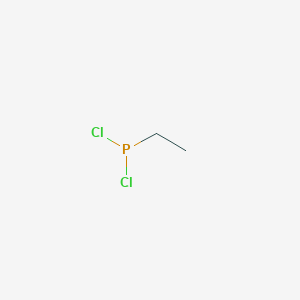
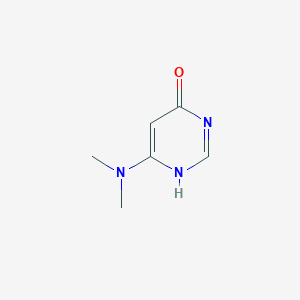

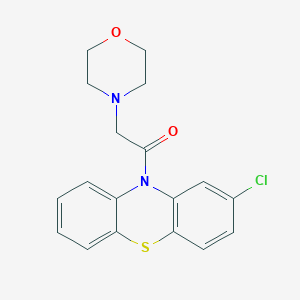
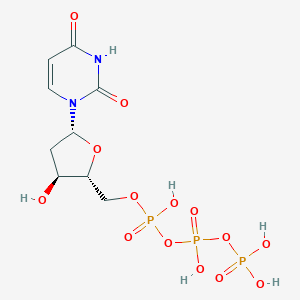
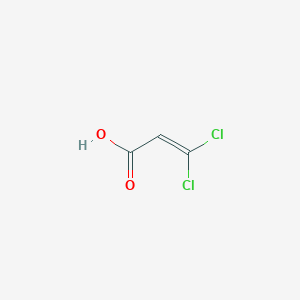
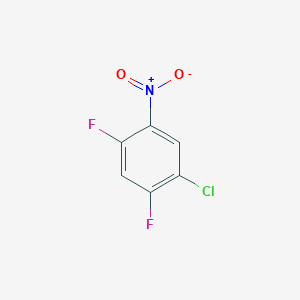
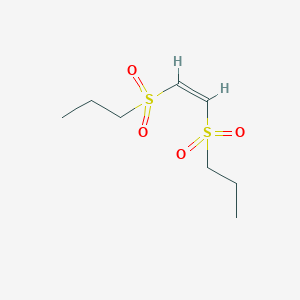
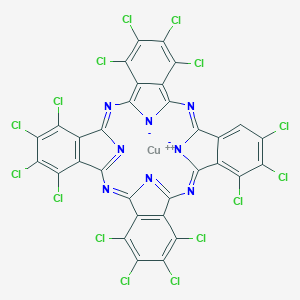
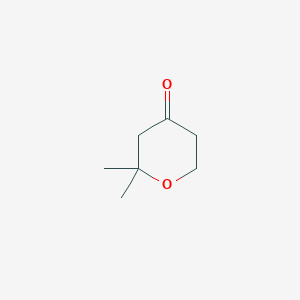
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
